Vipadenant
Übersicht
Beschreibung
Vipadenant is a compound with the molecular formula C16H15N7O . It is also known by other names such as BIIB014 and CEB-4520 . It is a selective inhibitor of the A2a receptor . It was originally developed by Vernalis as an oral drug for the treatment of Parkinson’s disease (PD) .
Synthesis Analysis
A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-QTOF-MS) assay has been developed for the evaluation of drug metabolism and pharmacokinetics (PK) properties of vipadenant . The in vivo PK studies in rats showed that vipadenant bioavailability was 30.4 ± 8.9% with a low to moderate drug clearance .Molecular Structure Analysis
The molecular weight of Vipadenant is 321.34 g/mol . The IUPAC name is 3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine . The InChI and Canonical SMILES strings are also provided for further structural analysis .Chemical Reactions Analysis
In vitro/in vivo metabolite profiles in rat were explored. Five different metabolites were observed in the experimental conditions and the major metabolites were different between in vitro and in vivo conditions .Physical And Chemical Properties Analysis
Vipadenant has a molecular weight of 321.34 g/mol . More detailed physical and chemical properties are not available in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Immune Checkpoint Inhibitor
Vipadenant is a selective A2a receptor antagonist and is considered as one of the novel immune checkpoint inhibitors . It plays a critical role in activating the negative immunity feedback loop in the tumor microenvironment .
Anticancer Strategies
Vipadenant is being studied for its potential as a novel anticancer strategy. It is being researched in conjunction with other immune checkpoint pathways using PD-1/PD-L1 and CTLA-4 inhibitors .
Treatment of Parkinson’s Disease
Vipadenant was originally developed by Vernalis as an oral drug for the treatment of Parkinson’s disease (PD) . It is a selective inhibitor of the A2a receptor .
Pharmacokinetics and Drug Metabolism
A liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-QTOF-MS) assay has been developed for the evaluation of drug metabolism and pharmacokinetics (PK) properties of vipadenant . The in vivo PK studies in rats showed that vipadenant bioavailability was 30.4 ± 8.9% with a low to moderate drug clearance .
Metabolite Identification
In vitro/in vivo metabolite profiles in rat were explored. Five different metabolites were observed in the experimental conditions and the major metabolites were different between in vitro and in vivo conditions .
Zukünftige Richtungen
Vipadenant was licensed out to RedoxTherapies because of its potent efficacy as a therapeutic agent in combination with immunotherapy agents . The LC-QTOF-MS assay developed could be applied for the future development of vipadenant or its analogs that have similar structural moieties as potential immune checkpoint inhibitors .
Wirkmechanismus
Target of Action
Vipadenant is a small molecule that primarily targets the adenosine A2a receptor (A2aR) . The A2a receptor plays a critical role in the immune checkpoint pathways, which have been emphasized in many studies as novel anticancer strategies .
Mode of Action
Vipadenant acts as an antagonist to the A2a receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, Vipadenant inhibits the action of the A2a receptor, thereby modulating its function .
Biochemical Pathways
It is known that the a2a receptor plays a critical role in activating the negative immunity feedback loop in the tumor microenvironment . Therefore, by acting as an antagonist to the A2a receptor, Vipadenant could potentially disrupt this feedback loop and enhance the body’s immune response against tumors .
Pharmacokinetics
The pharmacokinetics of Vipadenant have been studied in rats using a liquid chromatography–quadrupole-time-of-flight–mass spectrometric (LC-QTOF-MS) assay . The study showed that Vipadenant has a bioavailability of 30.4 ± 8.9% in rats, with a low to moderate drug clearance .
Result of Action
As an antagonist of the a2a receptor, vipadenant is expected to modulate the function of this receptor and potentially enhance the body’s immune response against tumors .
Eigenschaften
IUPAC Name |
3-[(4-amino-3-methylphenyl)methyl]-7-(furan-2-yl)triazolo[4,5-d]pyrimidin-5-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N7O/c1-9-7-10(4-5-11(9)17)8-23-15-14(21-22-23)13(19-16(18)20-15)12-3-2-6-24-12/h2-7H,8,17H2,1H3,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBCDPYXDGTCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2C3=NC(=NC(=C3N=N2)C4=CC=CO4)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90196103 | |
Record name | Vipadenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
442908-10-3 | |
Record name | Vipadenant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0442908103 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vipadenant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06625 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vipadenant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90196103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VIPADENANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDR3USH1NJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.